2-(1,3,2-Dioxaborinan-2-yl)benzonitrile

Overview

Description

2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, also known as 2-Cyanophenylboronic acid propanediol ester, is a white powder . It is used in the synthesis of AMPA receptor antagonists in the treatment of neurological diseases causing dysfunction of glutamatergic neurotransmission .

Synthesis Analysis

The synthesis of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile involves the reaction of 2-cyanobenzeneboronic acid and 1,3-propanediol . The reaction is carried out in a solvent such as dichloromethane for about 20 hours . The yield of the reaction is reported to be around 57.2% .Molecular Structure Analysis

The molecular formula of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile is C10H10BNO2 . The compound has a molecular weight of 187 .Chemical Reactions Analysis

The compound is used in the synthesis of AMPA receptor antagonists . It is also used in the small scale synthesis of Perampanel, an AMPA receptor antagonist .Physical And Chemical Properties Analysis

The compound has a melting point of 46-56 °C and a predicted boiling point of 372.4±25.0 °C . The density is predicted to be 1.13±0.1 g/cm3 . It is slightly soluble in chloroform and methanol . The compound is stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications

Neurological Disease Treatment

One specific application in medicinal chemistry is in the treatment of neurological diseases causing dysfunction of glutamatergic neurotransmission . It is used in the synthesis of AMPA receptor antagonists, which can help in managing these diseases .

Synthesis of Perampanel

“2-(1,3,2-Dioxaborinan-2-yl)benzonitrile” is also used in the small-scale synthesis of Perampanel , an AMPA receptor antagonist. Perampanel is a medication used for the treatment of epilepsy.

Safety and Hazards

The compound is classified as a warning hazard . It has hazard statements H301-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280a-P301+P310a-P305+P351+P338-P405-P501a .

Mechanism of Action

Target of Action

The primary target of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile is the AMPA receptor . This receptor plays a crucial role in the central nervous system, specifically in the regulation of fast synaptic transmission .

Mode of Action

2-(1,3,2-Dioxaborinan-2-yl)benzonitrile acts as an antagonist at the AMPA receptor . It binds to the receptor and inhibits the action of the neurotransmitter glutamate, thereby modulating glutamatergic neurotransmission .

Biochemical Pathways

The compound’s action on the AMPA receptor affects the glutamatergic neurotransmission pathway . By inhibiting the action of glutamate, it can alter the downstream effects of this pathway, potentially impacting various neurological processes .

Result of Action

By acting as an antagonist at the AMPA receptor, 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile can modulate glutamatergic neurotransmission . This modulation can have various molecular and cellular effects, potentially influencing the treatment of neurological diseases .

Action Environment

The action, efficacy, and stability of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . It is also hygroscopic, meaning it readily absorbs moisture from the environment , which could potentially affect its stability and efficacy.

properties

IUPAC Name |

2-(1,3,2-dioxaborinan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c12-8-9-4-1-2-5-10(9)11-13-6-3-7-14-11/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQZFVYFYAZUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393361 | |

| Record name | 2-(1,3,2-dioxaborinan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3,2-Dioxaborinan-2-yl)benzonitrile | |

CAS RN |

172732-52-4 | |

| Record name | 2-(1,3,2-dioxaborinan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

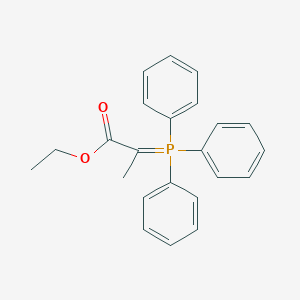

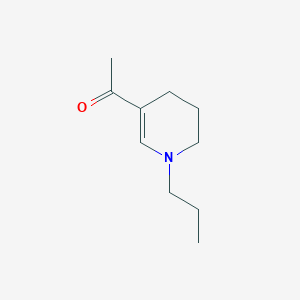

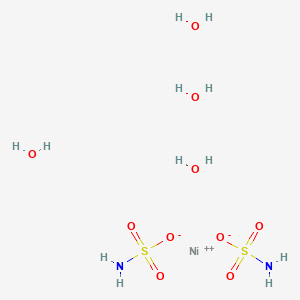

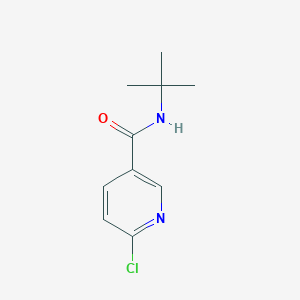

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B44763.png)